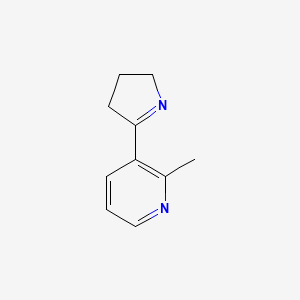

3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

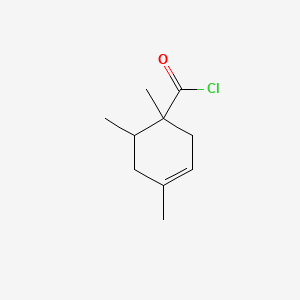

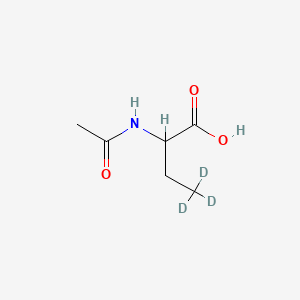

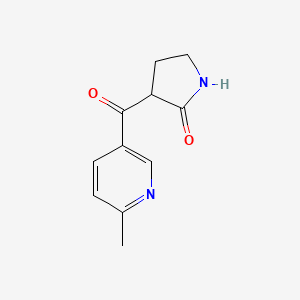

3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine is a chemical compound with the molecular formula C9H10N2. It has a molecular weight of 146.1891 .

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-pyrroles, which are key components of this compound, has been reported in the literature. One method involves the hydrogenation and subsequent cyclization of nitro ketones. This reaction has a broad scope and has been used to synthesize a variety of compounds .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring attached to a pyridine ring. The pyrrole ring is a five-membered ring with four carbon atoms and one nitrogen atom. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 244.7±22.0 °C at 760 mmHg and a vapor pressure of 0.0±0.5 mmHg at 25°C. The compound has an enthalpy of vaporization of 46.2±3.0 kJ/mol .

科学的研究の応用

Synthesis of Novel Pyrrole Derivatives

A study by More et al. (2011) developed a novel synthetic methodology for creating diversely substituted novel pyrroline derivatives. This method can be used for synthesizing substituted pyrrolines, pyrroles, and pyrrolidines, which are key intermediates in various chemical syntheses (More et al., 2011).

Coordination Chemistry and Crystal Structure

Meghdadi et al. (2010) studied a compound involving pyrrole which showcases the coordination chemistry and crystal structure of certain pyrrole-based compounds (Meghdadi et al., 2010).

Intermediates in Heterocyclic Synthesis

Nebe et al. (2016) reported the synthesis of various heterocyclic structures containing the pyrrole moiety from 3,4-dihydro-2H-pyrrole-2-carbonitriles. This demonstrates the role of such compounds as intermediates in creating a range of pyrrole-containing heterocycles (Nebe et al., 2016).

Application in Molecular Synthesis

Guseinov et al. (2006) discussed the synthesis of a specific pyrrole derivative, highlighting the broader application of such compounds in molecular synthesis and structural determination (Guseinov et al., 2006).

Supramolecular Reagents and Polymer Synthesis

Aakeröy et al. (2007) synthesized bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents, showcasing the use of pyrrole derivatives in the creation of supramolecular structures (Aakeröy et al., 2007).

Metallo-Supramolecular Polymers

Chen et al. (2014) studied the synthesis of metallo-supramolecular polymers based on pyrrolo[3,4-c]pyrrole derivatives, indicating the role of such compounds in advanced material science (Chen et al., 2014).

Capillary Electrophoresis in Enantiodifferentiation

Kawano et al. (2021) demonstrated the use of a pyrroline derivative in capillary electrophoresis, indicating its role in chiral analysis and separation techniques (Kawano et al., 2021).

作用機序

Target of Action

2-Methyl Myosmine is chemically related to nicotine . It is known to inhibit aromatase, an enzyme that plays a crucial role in the biosynthesis of estrogens . This inhibition is sevenfold more potent than that of nicotine .

Mode of Action

The compound interacts with its target, aromatase, by binding to it and inhibiting its activity . This results in a decrease in the production of estrogens, which can have significant effects on various physiological processes.

Biochemical Pathways

Given its structural similarity to nicotine and its ability to inhibit aromatase, it is likely that it impacts the estrogen biosynthesis pathway .

Pharmacokinetics

Based on its structural similarity to nicotine, it can be hypothesized that it may have similar pharmacokinetic properties .

Result of Action

The inhibition of aromatase by 2-Methyl Myosmine leads to a decrease in the production of estrogens . This can have wide-ranging effects, given the role of estrogens in various physiological processes. Additionally, 2-Methyl Myosmine has been found to release dopamine in adult rats , suggesting potential effects on the nervous system.

Action Environment

Factors such as diet, age, sex, use of certain medications, and smoking itself are known to influence the metabolism of structurally similar compounds like nicotine .

生化学分析

Biochemical Properties

The biochemical properties of 2-Methyl Myosmine are largely unexplored. Given its structural similarity to nicotine, it is plausible that 2-Methyl Myosmine may interact with similar enzymes, proteins, and other biomolecules

Cellular Effects

Related compounds such as nicotine have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As a nicotine analog, it may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways involving 2-Methyl Myosmine are not well-characterized. Given its structural similarity to nicotine, it may be involved in similar metabolic pathways

特性

IUPAC Name |

3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-8-9(4-2-6-11-8)10-5-3-7-12-10/h2,4,6H,3,5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURICPYROPBZGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C2=NCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652650 |

Source

|

| Record name | 3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65719-03-1 |

Source

|

| Record name | 3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。